

# The Safety and Toxicity Profile of Tween 65: An In-Depth Technical Guide

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## Compound of Interest

Compound Name: Tween 65

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## Introduction

**Tween 65**, also known as Polysorbate 65, is a polyoxyethylene sorbitan tristearate that belongs to the polysorbate family of nonionic surfactants. It is widely utilized as an emulsifier, stabilizer, and dispersing agent in the pharmaceutical, cosmetic, and food industries.[1][2] Its function is critical in the formulation of various products, ensuring the uniform dispersion of ingredients and enhancing the bioavailability of active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the safety and toxicity of **Tween 65**, drawing from available in vitro and in vivo studies. Due to the limited availability of data specific to **Tween 65**, this report also incorporates findings from studies on closely related polysorbates to provide a broader context for its toxicological profile.

## In Vivo Safety and Toxicity

The safety of polysorbates, including **Tween 65**, has been evaluated by various regulatory bodies, and they are generally considered safe for their intended uses in cosmetics and as food additives.[3] Extensive toxicological studies have been conducted to assess potential adverse effects such as acute toxicity, irritation, sensitization, and genotoxicity.[1]

## Acute Toxicity

Polysorbates, as a class of compounds, exhibit low acute toxicity in animal studies. The oral LD50 values for various polysorbates in rats are generally high, indicating a low potential for acute toxicity upon ingestion.[4] While a specific oral LD50 for **Tween 65** is not readily available in the reviewed literature, data for other polysorbates suggest a low order of acute toxicity.

## Repeated Dose Toxicity and No-Observed-Adverse-Effect Level (NOAEL)

Chronic toxicity studies are crucial for determining the long-term safety of a substance. The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no statistically or biologically significant adverse effects are observed. For polysorbates, repeated dose toxicity studies have been conducted. For instance, a reproductive and developmental toxicity study on polysorbate 60 in rats established a NOAEL of 7693 mg/kg/day.[5] While this is not specific to **Tween 65**, it provides an indication of the low chronic toxicity potential of this class of compounds.

Table 1: Summary of In Vivo Toxicity Data for Polysorbates

Test Type	Species	Route of Administration	Compound	Result	Reference
Acute Oral LD50	Rat	Oral	Polysorbate 81	>20,000 mg/kg	[5]
Acute Dermal LD50	Rat	Dermal	Sorbitan monostearate, ethoxylated	>2000 mg/kg	[5]
Reproductive & Developmental Toxicity (NOAEL)	Rat	Oral	Polysorbate 60	7693 mg/kg/day	[5]

Note: Data specific to **Tween 65** is limited; this table includes data from closely related polysorbates to provide a general toxicological context.

## Skin Irritation and Sensitization

The potential for a substance to cause skin irritation or elicit an allergic contact sensitization response is a critical safety consideration. Studies on various polysorbates have generally shown them to have little potential for skin irritation in acute studies.[4] However, some studies on polysorbate 60 showed moderate irritation at 5% and skin necrosis at 10% in a 30-day skin-painting study in rabbits.[3] It is important to note that polysorbates, including **Tween 65**, have been shown to enhance the dermal penetration of other substances.[5]

## Genotoxicity and Carcinogenicity

Available data for the polysorbate class of compounds indicate that they are not mutagenic or carcinogenic.[1]

## Reproductive and Developmental Toxicity

Studies on polysorbates have not shown definitive adverse effects on growth, viability, or morphological development of the conceptus.[6] For example, a study on polysorbate 60 in pregnant rats found no effects on the number, sex ratio, and body weights of live fetuses.[5]

## In Vitro Safety and Toxicity

In vitro studies provide valuable information on the potential of a substance to cause toxicity at the cellular level.

### Cytotoxicity

Studies have shown that polysorbates can induce cytotoxicity in a concentration-dependent manner. For instance, polysorbate 80 has been shown to induce cell death in intestinal epithelial cells.[7] While specific IC50 values for **Tween 65** are not widely reported, it is expected to exhibit similar cytotoxic potential at higher concentrations. The mechanism of cytotoxicity for some polysorbates has been linked to the induction of apoptosis and disruption of cell membrane integrity.[8]

Table 2: Summary of In Vitro Toxicity Data for Polysorbates

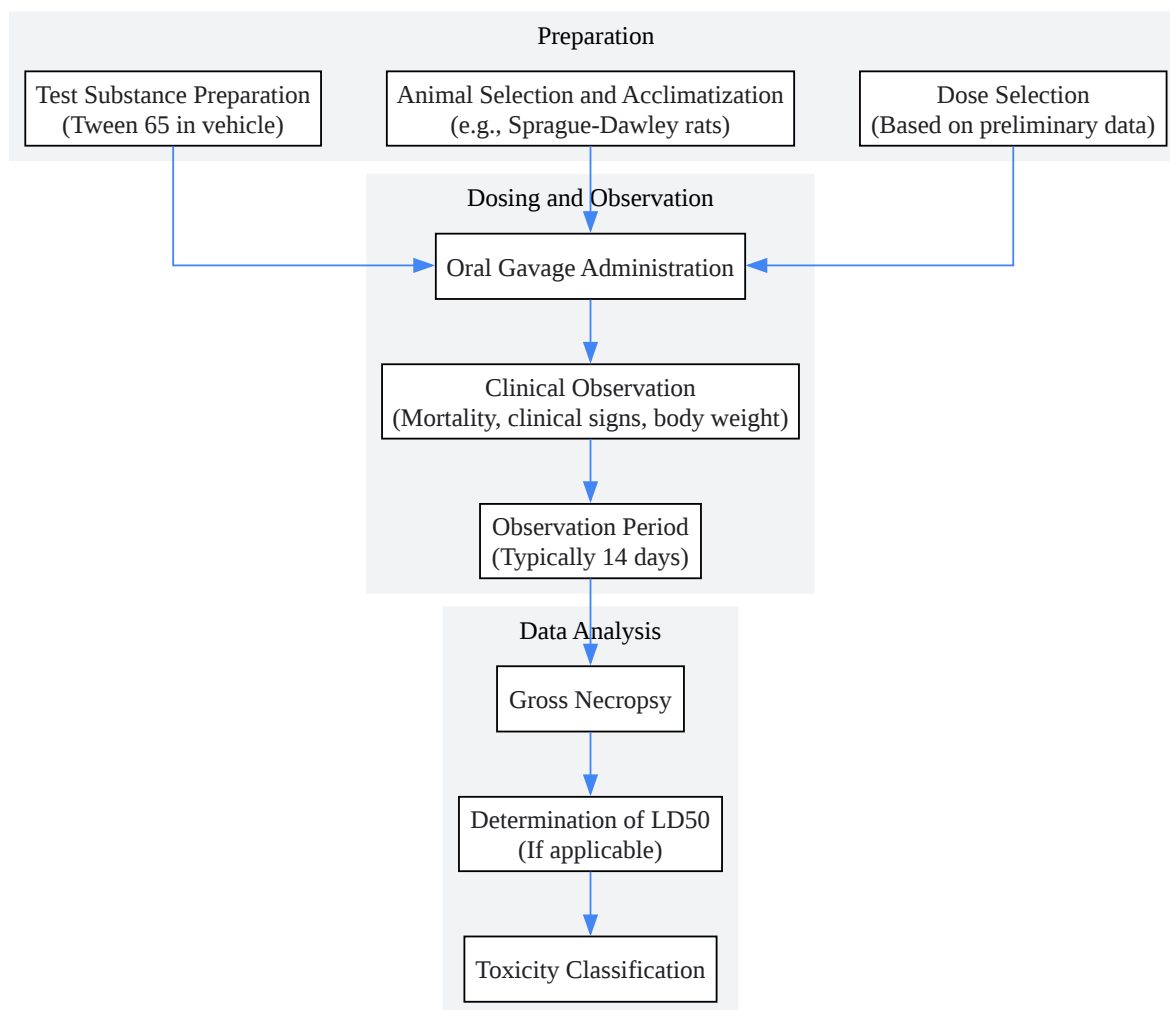
Cell Line	Assay	Compound	Endpoint	Result	Reference
Human Intestinal Organoids	Cytotoxicity, Barrier Function	Polysorbate 20, Polysorbate 80	Cell Lysis, Decreased TEER	Cell lysis starting at 0.1% (v/v)	<a href="#">[8]</a>
HT29, C2Bbe1, DLD1 cells	Cytotoxicity	Polysorbate 80	Cell Death	90% cell death at 1% within 6 hours	<a href="#">[7]</a>
Rat Thymocytes	Cytotoxicity	Polysorbate 80	Increased H2O2 cytotoxicity	Potential of oxidative stress	<a href="#">[9]</a>

Note: This table highlights the cytotoxic potential of polysorbates in general, as specific IC50 data for **Tween 65** is limited.

## Experimental Protocols

### In Vivo Acute Oral Toxicity (Following OECD Guideline 423)

A standardized protocol for assessing acute oral toxicity is crucial for regulatory submissions. The following is a general workflow based on OECD Test Guideline 423.

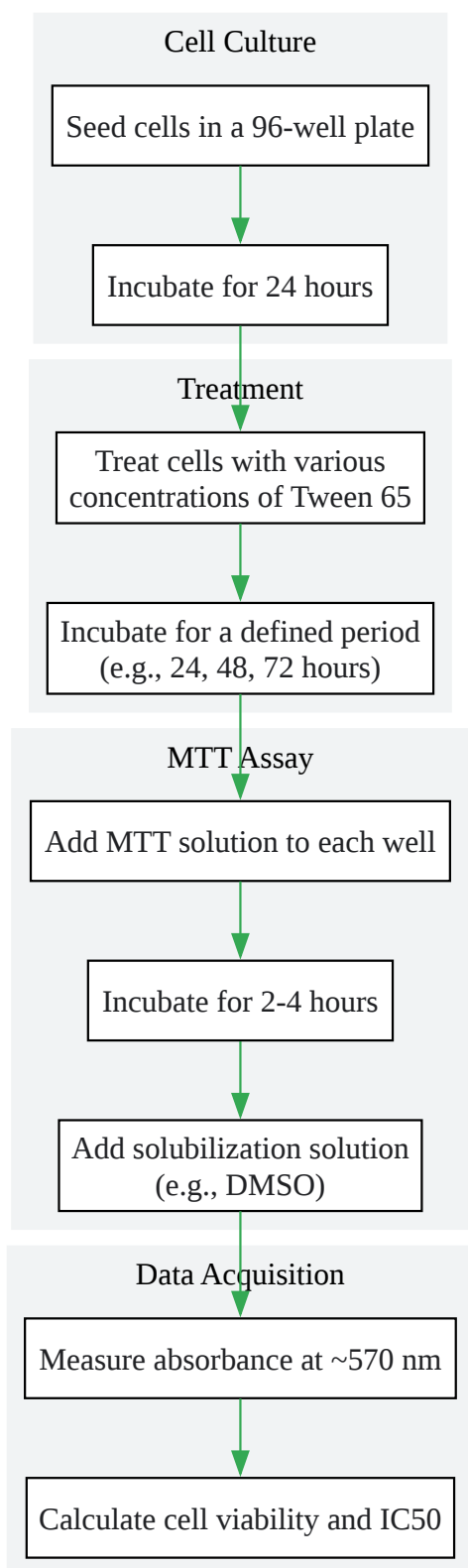


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Workflow for an in vivo acute oral toxicity study.

## In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for determining cytotoxicity.



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Workflow for an in vitro MTT cytotoxicity assay.

## Potential Signaling Pathways in Tween 65-Induced Toxicity

While specific signaling pathways for **Tween 65** toxicity are not extensively documented, studies on related polysorbates suggest the involvement of oxidative stress, apoptosis, and inflammatory pathways.

### Oxidative Stress and Apoptosis

Polysorbates have been shown to increase the susceptibility of cells to oxidative stress.[9] An imbalance in the cellular redox state can lead to the overproduction of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis (programmed cell death).



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Hypothesized oxidative stress and apoptosis pathway.

### Inflammatory Response (NF-κB Pathway)

Some studies suggest that polysorbates can induce a pro-inflammatory response in intestinal epithelial cells, potentially involving the activation of signaling pathways like NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[8] The NF-κB pathway is a key regulator of inflammation.



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Hypothesized NF-κB inflammatory pathway.

## Conclusion



Based on the available data, **Tween 65**, as part of the broader polysorbate family, demonstrates a low order of acute and chronic toxicity in in vivo studies. It is generally considered non-mutagenic and non-carcinogenic. While it has a low potential for skin irritation and sensitization in acute exposures, prolonged or high-concentration exposure may cause irritation. A key consideration is its ability to enhance the dermal absorption of other substances.

In vitro studies indicate that polysorbates can induce cytotoxicity at higher concentrations, potentially through the induction of oxidative stress, apoptosis, and inflammatory responses. The provided experimental workflows and hypothesized signaling pathways offer a framework for further investigation into the specific toxicological mechanisms of **Tween 65**.

It is important to underscore that much of the available data is for the polysorbate class of compounds, and there is a relative scarcity of studies focused specifically on **Tween 65**. Therefore, a case-by-case evaluation of safety is recommended, particularly for novel formulations or applications. Further research is warranted to delineate the precise quantitative toxicity values and molecular mechanisms of action for **Tween 65** to provide a more complete safety profile.

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